4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17F4N3O4S and its molecular weight is 471.43. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide belongs to a class of compounds that have been synthesized and studied for their potential biological activities. For instance, the synthesis of related sulfonamide compounds and their evaluation for cytotoxicity, tumor-specificity, and inhibitory effects on carbonic anhydrase enzymes illustrate the scientific interest in this class of molecules. Compounds with fluorine, methoxy, and sulfonamide moieties have shown interesting biological activities, including cytotoxic effects and enzyme inhibition, which are crucial for developing new therapeutic agents (Gul et al., 2016).
Photophysical Properties
The study of the photophysical properties of sulfonamide derivatives, including those with fluorine and methoxy groups, contributes to understanding these compounds' behavior under light exposure. Such investigations are fundamental for applications in fluorescent labeling, imaging, and possibly photodynamic therapy, where the light-induced properties of chemical compounds are exploited for therapeutic purposes (Bozkurt et al., 2016).
Antidiabetic Potential
Compounds within the same chemical family have been synthesized and evaluated for their antidiabetic potential. The exploration of fluoropyrazolesulfonylurea and thiourea derivatives, including studies on their hypoglycemic effects, highlights the ongoing research into new therapeutic agents for diabetes management. These studies are critical in identifying new drug candidates with favorable biological and pharmacokinetic profiles (Faidallah et al., 2016).
Enzyme Inhibition
The inhibition of enzymes such as carbonic anhydrase by sulfonamide derivatives, including those with fluorine and methoxy substituents, is a significant area of research. Enzyme inhibitors are valuable tools in drug development, offering insights into enzyme function and providing a basis for developing therapeutic agents for various diseases (Gul et al., 2016).
properties
IUPAC Name |
4-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4N3O4S/c1-31-14-4-2-13(3-5-14)18-8-9-19(28)27(26-18)11-10-25-32(29,30)15-6-7-17(21)16(12-15)20(22,23)24/h2-9,12,25H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPZWYGPCOOLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide |
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